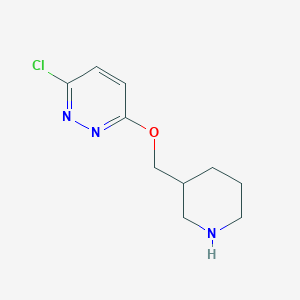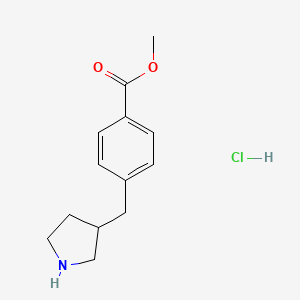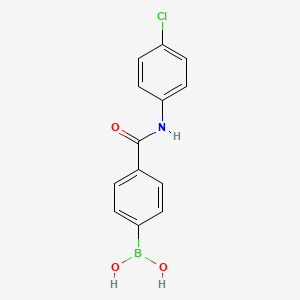
3-Chloro-6-(piperidin-3-ylmethoxy)pyridazine
Vue d'ensemble
Description
3-Chloro-6-(piperidin-3-ylmethoxy)pyridazine is a chemical compound with the molecular formula C10H14ClN3O . It is a derivative of pyridazine, which is a class of organic compounds containing a six-membered ring with two nitrogen atoms and four carbon atoms .
Synthesis Analysis
The synthesis of pyridazine derivatives, including 3-Chloro-6-(piperidin-3-ylmethoxy)pyridazine, often involves Lewis acid-mediated inverse electron demand Diels-Alder reactions . Other methods include copper-promoted 6-endo-trig cyclizations of readily available β,γ-unsaturated hydrazones .Molecular Structure Analysis
The molecular structure of 3-Chloro-6-(piperidin-3-ylmethoxy)pyridazine consists of a pyridazine ring, which is a six-membered ring with two nitrogen atoms. This ring is substituted at the 3rd position by a chlorine atom and at the 6th position by a piperidin-3-ylmethoxy group .Physical And Chemical Properties Analysis
3-Chloro-6-(piperidin-3-ylmethoxy)pyridazine has a molecular weight of 227.69 g/mol . The hydrochloride form of this compound has a molecular weight of 264.152 Da .Applications De Recherche Scientifique
Corrosion Inhibition
3-Chloro-6-substituted pyridazine derivatives, including those with piperidinyl groups, have been studied for their potential to protect surfaces, such as mild steel, from corrosion. These compounds demonstrate increasing efficiency in inhibiting corrosion with rising concentrations, acting as mixed-type inhibitors and forming protective films on metal surfaces. Their effectiveness is supported by potentiodynamic polarization, electrochemical impedance spectroscopy, and surface analyses like scanning electron microscopy (Olasunkanmi et al., 2018).
Anti-Diabetic Drug Development
Pyridazine derivatives with piperazine substitutions have shown promise in the development of anti-diabetic medications. They exhibit significant Dipeptidyl peptidase-4 (DPP-4) inhibition potential, which is crucial for treating diabetes. These compounds also demonstrate antioxidant and insulinotropic activities, suggesting their potential as therapeutic agents (Bindu et al., 2019).
Pharmaceutical Applications
Pyridazine derivatives, including those with piperidine components, are being explored in various pharmaceutical contexts. Their potential applications range from anticancer activities to anticonvulsant properties. For instance, certain pyridazine derivatives have shown the ability to inhibit cancer cell growth, suggesting their potential as anticancer agents (Park & Park, 2007).
Antimicrobial Activity
Pyridazine derivatives with piperidine components have been evaluated for their antimicrobial properties. These compounds have been tested against various bacterial and fungal strains, with some showing significant activity relative to standard antibiotics. This highlights their potential use in developing new antimicrobial agents (Kandile & Zaky, 2015).
Propriétés
IUPAC Name |
3-chloro-6-(piperidin-3-ylmethoxy)pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O/c11-9-3-4-10(14-13-9)15-7-8-2-1-5-12-6-8/h3-4,8,12H,1-2,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLYCDIMIEVEPNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COC2=NN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-6-(piperidin-3-ylmethoxy)pyridazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(2-Aminoethyl)sulfanyl]-1-ethylpyrrolidine-2,5-dione](/img/structure/B1486619.png)

![[2-(3-methyl-1H-pyrazol-1-yl)propyl]amine](/img/structure/B1486623.png)

![3,4-dihydro-1H-pyrano[4,3-b]quinoline-10-carboxylic acid](/img/structure/B1486626.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]oxan-4-amine](/img/structure/B1486630.png)
amine](/img/structure/B1486631.png)


![2-[2-(2-Azidoethoxy)ethoxy]ethyl 2,3,4,6-Tetra-O-acetyl-D-galactopyranoside](/img/structure/B1486635.png)
![3-(3-Chlorophenyl)-4,5,6,7-tetrahydro-2h-pyrazolo[4,3-c]pyridine dihydrochloride](/img/structure/B1486636.png)

